
4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol with a unique structure that includes two double bonds and two methyl groups. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives that are useful in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as isoprene and acetylene. The reaction conditions often require a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,8-Dimethylnona-3,7-dien-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product. Methanesulfonic acid is typically produced through the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products
Oxidation: Aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
4,8-Dimethylnona-3,7-dien-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Dimethyl-3,7-nonadien-2-ol
- 4,8-Dimethylnona-3,7-dien-2-one
- (E)-4,8-Dimethyl-1,3,7-nonatriene
Uniqueness
4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses.
Propriétés
Numéro CAS |
118495-32-2 |
|---|---|
Formule moléculaire |
C12H24O4S |
Poids moléculaire |
264.38 g/mol |
Nom IUPAC |
4,8-dimethylnona-3,7-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-10(2)6-4-7-11(3)8-5-9-12;1-5(2,3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
BQQZXBNPVBIQCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCO)C)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

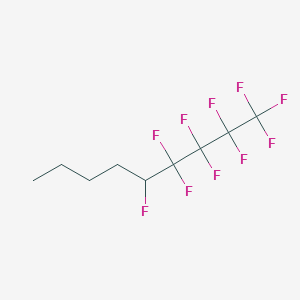

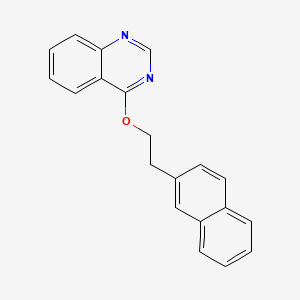
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
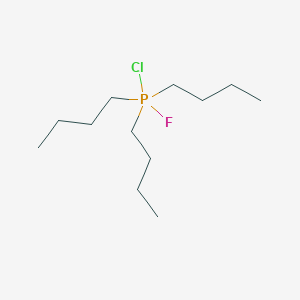
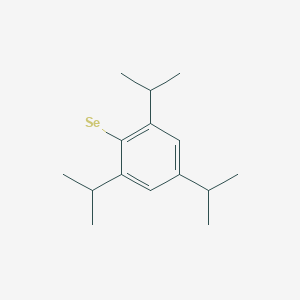
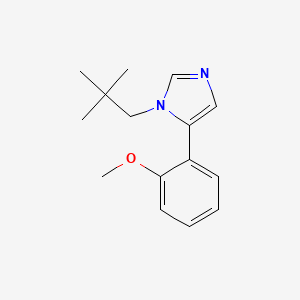

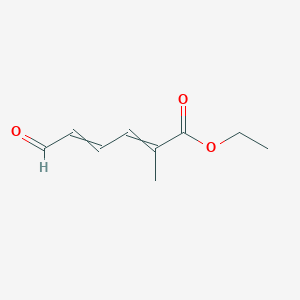
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

